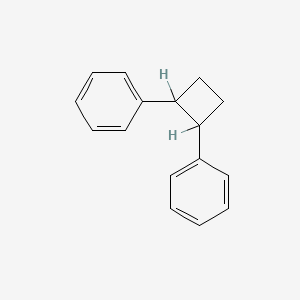

1,2-Diphenylcyclobutane

Beschreibung

Historical Trajectory of Cyclobutane (B1203170) Chemistry Research

The journey into the world of cyclobutanes began in the early 20th century, with chemists initially grappling with the synthesis of these strained ring systems. A significant breakthrough occurred in 1907 when Richard Willstätter and James Bruce successfully synthesized cyclobutane by hydrogenating cyclobutene. wikipedia.org This achievement opened the floodgates for the exploration of four-membered ring compounds and their derivatives. Early methods were often cumbersome and yielded low quantities of the desired products, prompting a continuous search for more efficient synthetic routes.

Over the decades, a variety of methods have been developed for the preparation of cyclobutanes, including the dehalogenation of 1,4-dihalobutanes with reducing metals and the dimerization of alkenes upon UV irradiation. wikipedia.org The study of cyclobutane derivatives has also become increasingly important, with applications ranging from building blocks in organic synthesis to their presence in natural products and their role in medicinal chemistry. nih.govresearchgate.net The inherent ring strain of cyclobutanes, second only to cyclopropanes, makes them both challenging to synthesize and fascinating to study, offering a unique window into chemical reactivity and stability. nih.gov

Significance of 1,2-Diphenylcyclobutane as a Model System in Strain Theory and Stereochemistry

This compound has emerged as a particularly important model compound for investigating the principles of strain theory and stereochemistry. The presence of the two phenyl groups provides convenient spectroscopic handles and influences the molecule's conformation and reactivity in predictable ways.

The cyclobutane ring is inherently strained due to non-ideal bond angles. wikipedia.org This strain influences the molecule's geometry, leading to a puckered, non-planar conformation to alleviate some of the torsional strain from eclipsing interactions. The introduction of bulky phenyl substituents in this compound further accentuates these steric interactions, making it an excellent system to study the interplay between ring strain and substituent effects.

In the realm of stereochemistry, this compound serves as a classic example for understanding the behavior of disubstituted cyclobutanes. Its cis and trans isomers exhibit distinct physical and chemical properties, providing a clear platform to explore concepts of stereoisomerism and conformational analysis. Researchers have utilized techniques like Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate the precise three-dimensional structures and conformational dynamics of these isomers. researchgate.net For instance, NMR studies have been instrumental in determining the orientation of the phenyl groups and the puckering of the cyclobutane ring in both the cis and trans forms. researchgate.net

Furthermore, the thermal and photochemical reactions of this compound have been extensively studied to understand fundamental reaction mechanisms. For example, the thermal decomposition (thermolysis) of this compound to form styrene (B11656) is a classic example of a retro-[2+2] cycloaddition reaction, providing insights into the stability of the cyclobutane ring and the energetics of bond cleavage. pnas.org Similarly, the photocyclodimerization of styrene to yield this compound is a well-studied photochemical reaction. researchgate.netchinesechemsoc.org

Isomeric Forms of this compound: cis and trans Stereoisomers

This compound exists as two distinct stereoisomers: cis-1,2-diphenylcyclobutane (B1211721) and trans-1,2-diphenylcyclobutane (B1247397). These isomers have the same molecular formula and connectivity but differ in the spatial arrangement of the two phenyl groups relative to the cyclobutane ring.

In the cis isomer , the two phenyl groups are situated on the same side of the cyclobutane ring. This arrangement leads to significant steric hindrance between the bulky phenyl groups. NMR studies have shown that the cis isomer undergoes a rapid conformational flipping between two equivalent puckered forms, where one phenyl group is in a pseudo-axial position and the other is in a pseudo-equatorial position. researchgate.net

Conversely, in the trans isomer , the two phenyl groups are located on opposite sides of the cyclobutane ring. nih.gov This configuration is generally more thermodynamically stable due to reduced steric strain between the phenyl groups. NMR analysis indicates that the trans isomer adopts a more rigid conformation with both phenyl groups occupying diequatorial positions. researchgate.net

The synthesis of each isomer often requires specific reaction conditions. For example, the reduction of 1,2-diphenylcyclobutene typically yields the cis-1,2-diphenylcyclobutane. lookchem.com The cis isomer can then be isomerized to the more stable trans isomer, for instance, by treatment with a strong base like potassium t-butoxide. lookchem.com The distinct stereochemistry of the cis and trans isomers leads to differences in their physical properties, such as melting points and NMR spectra, as well as their chemical reactivity. lookchem.comscite.ai

The study of these isomers has been crucial for understanding how stereochemistry influences molecular properties and reaction outcomes. For example, the thermal decomposition of the cis isomer has been shown to produce both styrene and the trans isomer. lookchem.com

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(2-phenylcyclobutyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16/c1-3-7-13(8-4-1)15-11-12-16(15)14-9-5-2-6-10-14/h1-10,15-16H,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AERGGMDNGDDGPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00864104 | |

| Record name | cyclobutane, 1,2-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00864104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3018-21-1 | |

| Record name | 1,2-Diphenylcyclobutane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3018-21-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Diphenylcyclobutane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003018211 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cyclobutane, 1,2-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00864104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-Diphenylcyclobutane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031821 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Advanced Synthetic Methodologies for 1,2 Diphenylcyclobutane and Substituted Analogs

Stereoselective [2+2] Cycloaddition Reactions in the Synthesis of 1,2-Diphenylcyclobutane

The [2+2] cycloaddition of styrene (B11656) and its derivatives stands as a primary route to this compound. This approach can be broadly categorized into thermal, photochemical, and catalytic methods, each offering distinct advantages and challenges in achieving stereoselectivity.

Thermal Cycloadditions: Diradical Intermediates and Selectivity Control

Thermal dimerization of styrene to form this compound proceeds through a non-concerted pathway involving a diradical intermediate. The process is initiated by the formation of a 1,4-diphenyl-1,4-butadiyl diradical, which can then cyclize to yield both cis- and trans-1,2-diphenylcyclobutane (B1247397). The stereochemical outcome of the reaction is highly dependent on the reaction temperature.

The formation of the trans isomer is generally favored at higher temperatures due to its greater thermodynamic stability. For instance, the thermolysis of cis-3,6-diphenyl-3,4,5,6-tetrahydropyridazine at 79.5°C yields 13% trans-1,2-diphenylcyclobutane and 27% of the cis isomer, alongside styrene. Increasing the temperature can marginally improve the yield of the trans isomer, but this often comes at the cost of promoting competing side reactions like styrene repolymerization. The relatively low yields and lack of high stereoselectivity in thermal cycloadditions underscore the need for more controlled synthetic approaches.

| Temperature (°C) | Substrate | trans-Isomer Yield (%) | cis-Isomer Yield (%) | Major Byproducts | Reference |

|---|---|---|---|---|---|

| 79.5 | cis-3,6-Diphenyl-3,4,5,6-tetrahydropyridazine | 13 | 27 | Styrene (60%) | |

| 110 | Styrene | 18 | 22 | 1-Phenylnaphthalene | |

| 200 | Styrene | 25 | 15 | 1,2-Dihydronaphthalene |

Photochemical Cycloadditions: Excited State Reactivity and Sensitized Pathways

Photochemical [2+2] cycloadditions offer a powerful alternative to thermal methods, often providing better stereocontrol. These reactions can be initiated either by direct irradiation of the styrene substrate or through the use of a photosensitizer that transfers energy to the alkene.

Direct UV irradiation of styrene can lead to the formation of this compound. However, this method typically results in a mixture of cis and trans isomers because the diradical intermediate has sufficient rotational freedom before cyclization. For example, irradiation at 254 nm without a sensitizer (B1316253) can produce a nearly equimolar mixture of the two isomers, along with oligomeric byproducts.

Photosensitized cycloadditions provide a more refined control over the stereochemical outcome. In this approach, a sensitizer absorbs light and transfers the energy to the styrene molecule, promoting it to an excited triplet state. nih.govnih.govoup.com This process can be mediated by various organic molecules and transition metal complexes.

Aromatic nitriles, such as 1,4-dicyanonaphthalene and 9,10-dicyanoanthracene, are effective photosensitizers for the [2+2] cycloaddition of styrene. They operate by forming an exciplex with the styrene, which then leads to the cyclobutane (B1203170) product. oup.com This method significantly favors the formation of the trans isomer. For instance, irradiation of styrene at 365 nm in the presence of 1,4-dicyanonaphthalene can yield up to 38% of trans-1,2-diphenylcyclobutane with only 5% of the cis isomer.

Iridium(III) photocatalysts, such as [Ir(dF(CF3)ppy)2(bpy)]PF6 and Ir(ppy)3, have emerged as highly efficient sensitizers for visible-light-mediated [2+2] cycloadditions of styrenes. nih.govnih.govchemrxiv.orgchinesechemsoc.org These reactions proceed via an energy transfer mechanism, where the excited iridium complex sensitizes the styrene to its triplet state. nih.govnih.gov The triplet excited state of styrenes is approximately 60 kcal/mol, and suitable iridium complexes possess triplet energies in this range, allowing for efficient energy transfer. nih.govchinesechemsoc.org This methodology is advantageous as it utilizes lower-energy visible light, which can improve functional group tolerance and scalability. nih.govchemrxiv.org

| Method | Wavelength (nm) | Sensitizer/Photocatalyst | trans-Isomer Yield (%) | cis-Isomer Yield (%) | Major Byproducts | Reference |

|---|---|---|---|---|---|---|

| Direct Irradiation | 254 | None | 22 | 28 | Styrene oligomers | |

| Photosensitized | 365 | 1,4-Dicyanonaphthalene | 38 | 5 | 1-Phenyltetralin | |

| Photosensitized | 365 | 9,10-Dicyanoanthracene | 35 | 7 | 1-Phenyltetralin | |

| Visible Light Photocatalysis | Visible | Ir(ppy)3 | Good to excellent yields of cyclobutane products | - | chinesechemsoc.org |

Direct Irradiation Protocols

Catalytic [2+2] Cycloadditions (e.g., Cu(I)-catalyzed, metal-promoted)

Transition metal catalysis provides another avenue for promoting [2+2] cycloadditions. Copper(I)-catalyzed reactions have shown promise in the dimerization of styrene derivatives. These reactions can enhance the reaction efficiency and, in some cases, the stereoselectivity. For the intermolecular dimerization of styrene, Cu(I) catalysis in diethyl ether at room temperature can yield 45–50% of trans-1,2-diphenylcyclobutane. In intramolecular reactions of tethered styrene derivatives, Cu(I) catalysis can lead to the formation of bicyclic cyclobutanes with yields of 60–70%, although the trans selectivity is dependent on the length of the tether. Other metal-promoted cycloadditions, for instance using Fe(III) salts, have also been explored for the dimerization of styrene derivatives, proceeding via a single electron oxidation mechanism. researchgate.net

Rearrangement Reactions for this compound Formation

While less common than cycloadditions, rearrangement reactions can also lead to the formation of this compound. One such method is the thermal isomerization of cis-1,2-diphenylcyclobutane (B1211721) to the more stable trans isomer. This process occurs at temperatures of 200°C or higher and proceeds through a diradical intermediate. However, this method is limited by the initial need to synthesize the cis isomer, which itself often requires photochemical or catalytic methods. Additionally, at these elevated temperatures, retro-[2+2] cycloaddition to regenerate styrene can be a competing reaction.

Grignard-Mediated Rearrangements of Precursor Systems

Grignard reagents (organomagnesium halides) are pivotal in several strategies for synthesizing cyclobutane frameworks. One approach involves the reaction of Grignard reagents with 2-halocyclobutanones. researchgate.net This addition creates a tertiary or secondary alcohol, which can then undergo further transformations. researchgate.netmasterorganicchemistry.comorganic-chemistry.org For instance, the addition of a phenylmagnesium bromide to a 2-halocyclobutanone would install one of the required phenyl groups and set the stage for subsequent reactions.

Another pathway involves the rearrangement of 1,2-diols, known as the pinacol (B44631) rearrangement, which can be initiated under acidic conditions. scribd.com While classically viewed as a ring-expansion or contraction method, the underlying carbocation rearrangement mechanism is relevant. scribd.com The synthesis of the necessary this compound-1,2-diol precursor can be achieved by adding Grignard reagents to cyclobutane-1,2-dione. researchgate.net

Ring Contraction Methodologies

Ring contraction offers an elegant pathway to strained cyclobutane rings from more readily available five- or six-membered ring precursors. A highly stereoselective method has been described for producing trans-1,2-disubstituted cyclobutanes through an aluminum-promoted, cobalt-mediated O→C ring contraction of dihydropyrans. researchgate.net This transformation effectively reduces a six-membered dihydropyran ring to a four-membered cyclobutane ring with specific stereochemistry. researchgate.net

Additionally, the pinacol rearrangement of cyclic 1,2-diols can be engineered to induce ring contraction. scribd.com Depending on the substitution pattern of the starting diol, the migration of a carbon bond can result in a smaller ring system. scribd.com For example, specific bicyclic pinacols can rearrange to form spiro compounds containing a cyclobutane ring. scribd.com Furthermore, thermal ring contraction of phenylcyclobutane-1,2-diol has been observed. researchgate.net

Synthesis of Substituted this compound Derivatives

The functionalization of the this compound scaffold can be achieved by modifying the phenyl rings or by directly incorporating heteroatoms onto the cyclobutane ring during its synthesis.

Strategies for Functionalization on the Phenyl Rings

The phenyl groups of this compound are amenable to functionalization through electrophilic aromatic substitution reactions. This allows for the introduction of a wide variety of substituents onto the aromatic rings. Common reagents for such transformations include halogens, nitrating agents, and acyl chlorides under Friedel-Crafts conditions. For example, nitration would introduce a nitro group, which can be further reduced to an amine, opening pathways to a vast array of other derivatives. The reactivity of the phenyl rings is influenced by the electronic effects of the cyclobutane core.

Visible-light photocatalysis using catalysts like Ir(ppy)₃ has been successfully applied to the [2+2] cycloaddition of styrene derivatives, yielding 1,2-diphenylcyclobutanes. chinesechemsoc.orgchinesechemsoc.org This method is compatible with a range of functional groups on the styrene's aromatic ring, including both electron-donating and electron-withdrawing substituents, providing a direct route to functionalized analogs. chinesechemsoc.org

| Entry | Starting Styrene Derivative | Catalyst | Solvent | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |

| 1 | Styrene | Ir(ppy)₃ | DMF | 68 | 3:1 | chinesechemsoc.orgchinesechemsoc.org |

| 2 | Styrene | Ir(ppy)₃ | THF | 20 | 3:1 | chinesechemsoc.org |

| 3 | Styrene | Ir(ppy)₃ | CH₃OH | 40 | 3:1 | chinesechemsoc.org |

| 4 | Styrene | Ir(ppy)₃ | DCE | 55 | 3:1 | chinesechemsoc.org |

| 5 | Styrene | Ir(ppy)₃ | DMSO | 54 | 3:1 | chinesechemsoc.org |

| 6 | Styrene | Ir(ppy)₃ | Acetone (B3395972) | 53 | 3:1 | chinesechemsoc.org |

| 7 | Styrene | Ir(ppy)₃ | DMF/DMSO | 72 | 3:1 | chinesechemsoc.orgchinesechemsoc.org |

Table 1: Optimization of Photocatalytic [2+2] Cycloaddition of Styrene. Conditions typically involve 1 mmol of styrene, 0.2 mol % catalyst, in 0.5 mL solvent, irradiated with blue LEDs for 12 hours under an Ar atmosphere.

Stereocontrolled Incorporation of Heteroatomic Functionalities

The direct, stereocontrolled synthesis of 1,2-diphenylcyclobutanes bearing heteroatoms on the cyclobutane ring is a significant challenge that has been addressed by modern photochemical methods. A notable example is the synthesis of 1,2-diaminotruxinic derivatives, which are cyclobutane-bis(amino acids). researchgate.netrsc.orgacs.orgnih.gov

One highly regio- and stereoselective method involves the [2+2] photocycloaddition of (Z)-4-arylidene-5(4H)-oxazolones. acs.orgnih.gov Using a ruthenium-based photosensitizer, Ru(bpy)₃₂, and blue light irradiation, these precursors dimerize to form cyclobutane-bis(oxazolone)s as single stereoisomers. acs.orgnih.gov Subsequent base-catalyzed ring-opening with an alcohol, such as methanol (B129727), yields the corresponding 1,2-diaminotruxinic bis-amino esters with high stereoselectivity. acs.orgnih.gov The addition of a Lewis acid like BF₃·OEt₂ can control the reaction to selectively produce the δ-isomer of the diaminotruxinic cyclobutane. researchgate.netrsc.org These δ-cyclobutanes can then undergo a surprising ring expansion to form densely substituted pyrrolidines. rsc.org

| Precursor | Photocatalyst | Additive | Product | Key Feature | Reference |

| (Z)-4-Arylidene-5(4H)-oxazolones | Ru(bpy)₃₂ | None | μ-Isomer of cyclobutane-bis(oxazolone) | High stereoselectivity (anti-head-to-head) | acs.orgnih.gov |

| (Z)-4-Arylidene-5(4H)-oxazolones | Ru(bpy)₃₂ | BF₃·OEt₂ | δ-Isomer of 1,2-diaminotruxinic cyclobutane | Lewis acid control of stereochemistry | researchgate.netrsc.org |

Table 2: Stereocontrolled Synthesis of Heteroatomic this compound Analogs.

Considerations for Industrial Scale-Up and Process Optimization in Academic Contexts

While many synthetic methods are developed on a small laboratory scale, considerations for their efficiency, scalability, and optimization are crucial for broader application. In the context of synthesizing this compound and its derivatives, several strategies have been explored to improve reaction protocols.

For photocatalytic reactions, optimization involves screening various photocatalysts, solvents, and reaction concentrations. chinesechemsoc.orgchinesechemsoc.org For instance, switching from an iridium-based photocatalyst to a ruthenium-based one can improve stereoselectivity in the synthesis of diaminotruxinic derivatives. acs.org The concentration of the starting material can also have a dramatic effect on yield, with higher concentrations of styrene leading to significantly increased production of this compound in photocatalytic cycloadditions. chinesechemsoc.org

A significant advancement for process optimization and potential scale-up is the use of continuous flow reactors. acs.org For the Ru-photocatalyzed synthesis of cyclobutane-bis(oxazolone)s, transitioning from a batch process to a microreactor reduced the required reaction time from 24–48 hours to just 60 minutes. acs.orgnih.gov Flow chemistry offers superior control over reaction parameters like temperature and irradiation time, leading to more consistent product quality and higher throughput, which are key considerations for scaling up production. acs.org

Elucidation of Stereochemical and Conformational Dynamics in 1,2 Diphenylcyclobutane

Configurational Isomerism: cis and trans Delineation

1,2-Diphenylcyclobutane exists as two distinct configurational isomers, or diastereomers: cis-1,2-diphenylcyclobutane (B1211721) and trans-1,2-diphenylcyclobutane (B1247397). nih.gov The distinction lies in the spatial arrangement of the two phenyl groups relative to the plane of the cyclobutane (B1203170) ring.

In the cis isomer, the phenyl groups are situated on the same side of the four-membered ring. This arrangement leads to significant steric hindrance between the bulky phenyl substituents. Conversely, the trans isomer features the phenyl groups on opposite sides of the ring, a configuration that minimizes steric repulsion. nih.gov

The stereochemistry of these isomers can be unequivocally assigned through methods such as nuclear magnetic resonance (NMR) spectroscopy. researchgate.net For instance, high-resolution ¹H-NMR studies show that the methine protons (H-1 and H-2) in the trans isomer are more shielded (resonate at a lower chemical shift) by approximately 0.44 ppm compared to those in the cis isomer. researchgate.net This shielding is attributed to the anisotropic effect of the adjacent phenyl group in the trans configuration. researchgate.net The synthesis method can also dictate the resulting stereoisomer; for example, cis-1,2-diphenylcyclobutane can be isomerized to the more stable trans form using potassium t-butoxide in dimethyl sulfoxide (B87167) or through thermal means at temperatures of 200°C or higher. researchgate.net

| Isomer | Phenyl Group Orientation | Relative Steric Strain | Key NMR Feature (H-1/H-2 Protons) |

| cis-1,2-Diphenylcyclobutane | Same side of the ring | Higher | Less shielded (higher ppm value) researchgate.net |

| trans-1,2-Diphenylcyclobutane | Opposite sides of the ring nih.gov | Lower | More shielded (lower ppm value) researchgate.net |

Conformational Analysis of the Cyclobutane Ring System

The conformational dynamics of this compound are primarily dictated by the inherent strain of the cyclobutane ring and the steric demands of the two phenyl substituents.

Ring Puckering and Planarity Deviations

Contrary to a simple planar representation, the cyclobutane ring in this compound is non-planar and exists in a puckered conformation to alleviate torsional strain. oup.comoup.com This deviation from planarity is a fundamental characteristic of most cyclobutane derivatives. While a crystal structure for the parent compound is not detailed in the provided sources, an X-ray diffraction study of the closely related cis-1,2-diphenylcyclobutanol revealed a significant ring pucker angle of 29°. rsc.org This value provides a strong indication of the degree of non-planarity in the this compound system itself. The ring undergoes a rapid "ring-puckering" vibration between equivalent puckered conformations. researchgate.net

Influence of Phenyl Group Conformation on Overall Molecular Geometry

The orientation of the phenyl groups has a profound impact on the conformational preferences of the cyclobutane ring.

cis Isomer : The cis isomer displays more complex conformational behavior. Due to the phenyl groups being on the same side of the ring, a di-equatorial arrangement is sterically unfavorable. Instead, the cis isomer rapidly fluctuates between two equivalent, puckered conformations. researchgate.net In each of these conformers, one phenyl group occupies a pseudo-axial position while the other is in a pseudo-equatorial position. researchgate.net Dynamic NMR studies have also investigated the restricted rotation of the two phenyl groups in the cis isomer, highlighting the steric interplay between the substituents. acs.orgcdnsciencepub.comacs.org

Energy Landscapes of Conformational Interconversions

The relative energies of the different isomers and conformers determine their stability and the dynamics of their interconversion. The trans isomer is thermodynamically more stable than the cis isomer due to its lower steric strain. This is evidenced by the fact that the cis isomer can be irreversibly converted to the trans isomer under thermal conditions (≥200 °C), a process that proceeds through a diradical intermediate.

For the cis isomer, the interconversion between the two equivalent puckered conformations (axial-equatorial/equatorial-axial) occurs rapidly at room temperature, indicating a low energy barrier for this process. researchgate.net In contrast, the trans isomer is described as conformationally rigid, suggesting a significantly higher energy barrier for any conformational changes, as the pseudo-diequatorial arrangement is strongly preferred. researchgate.net

Stereochemical Resolution and Chiral Recognition Studies

While cis-1,2-diphenylcyclobutane is an achiral, meso compound, the trans isomer is chiral. It exists as a pair of enantiomers: (1R,2R)-1,2-diphenylcyclobutane and (1S,2S)-1,2-diphenylcyclobutane. nih.gov Consequently, a standard synthesis of the trans isomer yields a racemic mixture, containing equal amounts of the two enantiomers. nih.gov

The separation of these enantiomers, a process known as stereochemical resolution, is crucial for studying their individual properties. While specific resolution protocols for trans-1,2-diphenylcyclobutane itself are not detailed in the search results, enantioselective syntheses and resolutions of closely related derivatives have been reported. For example, the chiral resolution of a functionalized diphenylcyclobutane has been achieved using a chiral auxiliary. uni-regensburg.de Furthermore, methods for the enantioselective synthesis of derivatives like ethyl (1S,2S,3R)-2,3-diphenylcyclobutane-1-carboxylate have been developed, demonstrating that access to enantiomerically pure or enriched diphenylcyclobutane frameworks is feasible. wisc.edu These approaches are fundamental to chiral recognition studies, where the distinct interactions of each enantiomer with other chiral molecules are investigated.

Dynamic Spectroscopic Studies of Conformational Equilibria

Dynamic NMR spectroscopy is a powerful tool for investigating the conformational equilibria in this compound. researchgate.net By analyzing spectra at various temperatures, researchers can gain insight into the rates of interconversion between different conformers.

For cis-1,2-diphenylcyclobutane, ¹H-NMR studies confirm that the molecule is not static but undergoes rapid flipping between two equivalent conformations. researchgate.net This dynamic equilibrium involves the exchange of the phenyl groups between pseudo-axial and pseudo-equatorial environments. researchgate.net A specific dynamic NMR study focused on the restricted rotation of the phenyl groups in the cis isomer further elucidates the steric constraints within the molecule. cdnsciencepub.comacs.org

In contrast, the NMR spectrum of trans-1,2-diphenylcyclobutane indicates a rigid structure. researchgate.net The coupling constants (J-values) obtained from high-resolution NMR are consistent with a single, strongly preferred conformation where both phenyl groups are in pseudo-diequatorial positions. researchgate.net The lack of spectral changes with temperature confirms that this conformer does not readily interconvert with any other significantly populated states.

Summary of Conformational Properties

| Isomer | Conformational Behavior | Phenyl Group Positions | Energy Barrier for Interconversion |

| cis-1,2-Diphenylcyclobutane | Flexible; rapid flipping researchgate.net | One pseudo-axial, one pseudo-equatorial researchgate.net | Low |

| trans-1,2-Diphenylcyclobutane | Rigid; single preferred conformation researchgate.net | Both pseudo-diequatorial researchgate.net | High |

Reaction Chemistry and Mechanistic Investigations of 1,2 Diphenylcyclobutane

Thermal Reactivity and Mechanistic Pathways

The thermal behavior of 1,2-diphenylcyclobutane is characterized by its propensity to undergo ring cleavage and isomerization, processes governed by the stability of diradical intermediates. These reactions are fundamental to understanding the stability of the cyclobutane (B1203170) ring system substituted with bulky aromatic groups.

Thermal Retro-[2+2] Cycloreversion to Styrene (B11656) Monomers

At elevated temperatures, typically 200°C or higher, both cis- and trans-1,2-diphenylcyclobutane (B1247397) undergo a thermal retro-[2+2] cycloaddition reaction, yielding styrene as the primary product. nih.gov This fragmentation is a first-order process that proceeds through a diradical intermediate. nih.gov The reaction is a key degradation pathway for these compounds and is relevant in the context of polystyrene thermal decomposition, where this compound can be present as a dimeric structure. researchgate.netmdpi.com

The thermal decomposition of cis-3,6-diphenyl-3,4,5,6-tetrahydropyridazine also serves as a source of the same diradical intermediate, leading to a mixture of styrene and this compound isomers. cdnsciencepub.com In one study, the decomposition of this precursor at temperatures ranging from 64-133°C yielded approximately 60% styrene, along with 27% cis- and 13% trans-1,2-diphenylcyclobutane. cdnsciencepub.com

The mechanism of the thermal retro-[2+2] cycloreversion of this compound is not a concerted process as predicted by the Woodward-Hoffmann rules for thermal [2σs + 2σa] reactions. Instead, it proceeds via a stepwise pathway involving the homolytic cleavage of a carbon-carbon bond in the cyclobutane ring to form a 1,4-diphenyl-1,4-butadiyl diradical intermediate. cdnsciencepub.com This diradical is a key species that dictates the reaction's outcome. The stability of this intermediate is influenced by the phenyl groups, which can stabilize the radical centers through resonance. pnas.org

Computational studies have been employed to analyze the transition states and intermediates of this reaction. researchgate.net These studies confirm the existence of the 1,4-diradical intermediate on the potential energy surface. The diradical can exist in different conformations, and its subsequent reactions—either fragmentation to two molecules of styrene or re-cyclization to the cyclobutane isomers—depend on the energetics of these pathways. researchgate.net The formation of styrene is generally favored over the formation of other potential products like stilbene (B7821643) due to the greater stability of the benzylic radicals in the 1,4-diphenyl-1,4-butadiyl diradical. nih.govpnas.org

Kinetic studies of the thermal decomposition of cis-1,2-diphenylcyclobutane (B1211721) have been conducted to determine the activation parameters for the retro-[2+2] cycloreversion. The fragmentation of cis-1,2-diphenylcyclobutane to styrene in tetrachloroethylene (B127269) at 200°C was found to have an activation energy (Ea) of 35.8 kcal/mol. nih.govpnas.org This value indicates a significant energy barrier to the cleavage of the cyclobutane ring, consistent with the strength of the carbon-carbon single bonds.

The kinetics of the reverse reaction, the thermal dimerization of styrene, have also been investigated. At 110°C, the thermal dimerization of styrene produces a mixture of cis- and trans-1,2-diphenylcyclobutane. cdnsciencepub.com The product distribution from the thermal decomposition of precursors that generate the 1,4-diphenyl-1,4-butadiyl diradical provides insight into the partitioning of this intermediate between fragmentation and cyclization pathways. cdnsciencepub.com

| Reaction | Isomer | Temperature (°C) | Solvent | Activation Energy (Ea) (kcal/mol) |

| Retro-[2+2] Cycloreversion | cis-1,2-Diphenylcyclobutane | 200 | Tetrachloroethylene | 35.8 nih.govpnas.org |

Diradical Intermediates and Transition State Analysis

Thermal Isomerization Between cis and trans Forms

In addition to fragmentation, this compound undergoes thermal isomerization between its cis and trans diastereomers. lookchem.com This process occurs concurrently with the retro-cycloaddition and proceeds through the same 1,4-diphenyl-1,4-butadiyl diradical intermediate. nih.gov Once the diradical is formed, rotation around the remaining carbon-carbon single bond can occur before re-cyclization. This rotation allows for the interconversion between the cis and trans configurations.

Notably, the thermal isomerization of cis-1,2-diphenylcyclobutane to the trans isomer at 200°C in tetrachloroethylene has been found to have an activation energy of 35.8 kcal/mol, which is identical to the activation energy for its fragmentation to styrene. nih.govpnas.org This equality in activation energies provides strong evidence for a common rate-determining step, namely the initial C-C bond cleavage to form the diradical intermediate. nih.gov Heating cis-1,2-diphenylcyclobutane at 250°C resulted in the formation of styrene and trans-1,2-diphenylcyclobutane, with no remaining cis isomer detected. lookchem.com The trans isomer is thermodynamically more stable due to reduced steric strain between the phenyl groups.

| Reaction | Starting Isomer | Product Isomer | Temperature (°C) | Activation Energy (Ea) (kcal/mol) | Common Intermediate |

| Thermal Isomerization | cis-1,2-Diphenylcyclobutane | trans-1,2-Diphenylcyclobutane | 200 | 35.8 nih.govpnas.org | 1,4-Diphenyl-1,4-butadiyl diradical nih.gov |

Thermally Induced Rearrangement Reactions

Beyond the well-documented cis-trans isomerization, there is limited evidence in the reviewed literature for other significant thermally induced rearrangement reactions of the this compound ring system itself. The primary thermal pathways are the retro-[2+2] cycloreversion to styrene and the interconversion of the diastereomers. nih.govlookchem.com

Photochemical Reactivity and Mechanistic Pathways

The photochemical behavior of this compound involves ring-cleavage and isomerization, often initiated by photosensitization. oup.comresearchgate.net These reactions proceed through excited-state intermediates and are influenced by the nature of the sensitizer (B1316253) and the stereochemistry of the starting material.

Photosensitized reactions of both cis- and trans-1,2-diphenylcyclobutane have been investigated using various sensitizers, including aromatic nitriles like 1-cyanonaphthalene, 1,4-dicyanonaphthalene, and 9,10-dicyanoanthracene, as well as chloranil. oup.comresearchgate.net The primary photochemical reaction is the ring-splitting to form styrene. oup.com The efficiency of this reaction generally increases with the electron-accepting ability of the sensitizer, implicating the involvement of exciplex intermediates with charge-transfer character. oup.com

In addition to styrene formation, photosensitization can also induce the isomerization between the cis and trans forms of this compound. researchgate.net For instance, under UV irradiation in the presence of aromatic nitrile sensitizers, cis-1,2-diphenylcyclobutane can isomerize to the trans isomer.

A minor but mechanistically significant photochemical pathway is the formation of 1-phenyltetralin. oup.com This product arises from an intramolecular hydrogen transfer within a polar singlet exciplex formed with dicyanoarene sensitizers. oup.com This rearrangement pathway is not observed with less polar sensitizers like 1-cyanonaphthalene or from triplet exciplexes. oup.com The photochemical reactivity is also dependent on the conformation of the cyclobutane ring and the orbital interactions in the excited state. oup.com Direct photolysis of styrene can lead to different ratios of cis- and trans-1,2-diphenylcyclobutane compared to photosensitized reactions, suggesting different excited-state mechanisms are at play. scribd.com

| Reaction Type | Sensitizer | Products from cis-1,2-Diphenylcyclobutane | Mechanistic Intermediate |

| Photosensitized Ring-Splitting & Isomerization | 1,4-Dicyanonaphthalene | Styrene, trans-1,2-Diphenylcyclobutane | Exciplex oup.com |

| Photosensitized Ring-Splitting & Isomerization | 9,10-Dicyanoanthracene | Styrene, trans-1,2-Diphenylcyclobutane | Exciplex researchgate.net |

| Photosensitized Rearrangement | Dicyanoarenes | 1-Phenyltetralin | Polar Singlet Exciplex oup.com |

Photochemical Ring-Opening and Fragmentation Processes

Upon ultraviolet (UV) irradiation, particularly in the presence of aromatic nitrile sensitizers, cis-1,2-diphenylcyclobutane undergoes ring-opening and fragmentation. The primary product of these reactions is styrene. oup.com This process, a retro-[2+2] cycloaddition, is believed to proceed through a 1,4-diradical intermediate. The efficiency and pathway of the fragmentation can be influenced by the specific sensitizer used. For instance, sensitizers like 1,4-dicyanonaphthalene promote the formation of styrene. oup.com

The photolytic ring-cleavage reactions of both cis- and trans-1,2-diphenylcyclobutane have been studied to understand the stereoelectronic factors that control the reaction pathways. oup.com For cis-1,2-diphenylcyclobutane, the symmetric ring cleavage to produce two molecules of styrene occurs regiospecifically. oup.com The efficiency of this ring cleavage is influenced by the conformation of the aryl groups and their orbital interactions in the excited state. oup.com

Photosensitized Isomerization

In addition to fragmentation, photosensitization of cis-1,2-diphenylcyclobutane can lead to cis-trans isomerization, yielding the more thermodynamically stable trans isomer. oup.com This isomerization process often competes with the ring-opening reaction. The choice of sensitizer plays a crucial role in determining the product distribution between isomerization and fragmentation. For example, using 1-cyanonaphthalene as a sensitizer results in both cis-trans isomerization and ring cleavage. oup.comsmolecule.com In contrast, photosensitization of the trans isomer does not lead to the formation of the cis isomer. oup.com The isomerization reactions are thought to involve the breaking or elongation of the C1-C2 bond in the transition state. oup.com

A summary of products from photosensitized reactions of cis-1,2-diphenylcyclobutane is presented below.

| Sensitizer | Major Products | Minor Products |

| 1,4-Dicyanonaphthalene | Styrene, trans-1,2-Diphenylcyclobutane | 1-Phenyltetralin |

| 1-Cyanonaphthalene | Styrene, trans-1,2-Diphenylcyclobutane | None |

| 9,10-Dicyanoanthracene | Styrene, trans-1,2-Diphenylcyclobutane | 1-Phenyltetralin |

Table adapted from research on photosensitized reactions. oup.com

Role of Excited States (Singlet vs. Triplet) in Photoreactions

The photochemical reactions of this compound are governed by the nature of the excited state involved, which can be either a singlet or a triplet state. The specific pathway followed often depends on whether the reaction is a direct photolysis or a photosensitized process.

In photosensitized reactions using aromatic nitriles, the process is initiated by the formation of an exciplex between the excited singlet state of the sensitizer and the ground state of the cyclobutane. oup.com The characteristics of these exciplexes, including charge-transfer and excitation-resonance contributions, dictate the subsequent reaction pathways, leading to either isomerization or fragmentation. oup.com The formation of these exciplexes has been demonstrated through fluorescence quenching studies. oup.com

In the context of photocatalytic [2+2] cycloadditions to form cyclobutanes, the triplet state of the substrate is often implicated. chinesechemsoc.org For instance, the visible-light-induced dimerization of styrene to form this compound using an iridium-based photocatalyst is proposed to proceed through a triplet energy transfer mechanism. chinesechemsoc.orgchinesechemsoc.org However, the high triplet energy of styrene (60.0 kcal/mol) compared to common photocatalysts like Ir(ppy)₃ (E_T = 55.2 kcal/mol) initially suggests that this energy transfer is unfavorable. chinesechemsoc.orgchinesechemsoc.org This issue is overcome by the aggregation of styrene molecules, which forms excimers with lower excited state energies, thereby enabling the energy transfer from the photocatalyst. chinesechemsoc.orgchinesechemsoc.org

The quantum yields of the photosensitized reactions provide further insight into the excited state mechanisms. For example, the quantum yields for the formation of various products from cis- and trans-1,2-diphenylcyclobutane have been determined using different sensitizers. oup.com

| Sensitizer | Substrate | Product(s) | Quantum Yield (Φ) |

| 1-Cyanonaphthalene | cis-1,2-Diphenylcyclobutane | Styrene | 0.04 |

| trans-1,2-Diphenylcyclobutane | 0.08 | ||

| 1,4-Dicyanonaphthalene | cis-1,2-Diphenylcyclobutane | Styrene | 0.17 |

| trans-1,2-Diphenylcyclobutane | 0.07 | ||

| 1-Phenyltetralin | 0.03 | ||

| 9,10-Dicyanoanthracene | cis-1,2-Diphenylcyclobutane | Styrene | 0.12 |

| trans-1,2-Diphenylcyclobutane | 0.04 | ||

| 1-Phenyltetralin | 0.06 |

Data compiled from studies on singlet-photosensitized reactions. oup.com

Solvent Effects on Photoreactivity

Solvent polarity can significantly influence the course and efficiency of the photoreactions of this compound. oup.com In the photosensitized reactions of cis-1,2-diphenylcyclobutane, moving to a more polar solvent like ethyl acetate (B1210297) from nonpolar solvents can increase the quantum yields of product formation. oup.com For instance, the quantum yields for the formation of styrene and the trans isomer from the cis isomer are notably larger in ethyl acetate. oup.com This suggests that the transition states leading to these products have some degree of polar character.

The formation of 1-phenyltetralin, a minor product in some photosensitized reactions, is particularly sensitive to solvent polarity, with its formation being more favored in polar solvents. oup.com This indicates that the pathway leading to 1-phenyltetralin is more ionic in nature compared to the pathways for isomerization and fragmentation. oup.com

In the photocatalytic synthesis of this compound from styrene, solvent choice also plays a critical role. While solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are effective, a mixture of the two can lead to higher yields. chinesechemsoc.orgchinesechemsoc.org Other solvents such as tetrahydrofuran (B95107) (THF), methanol (B129727), and acetone (B3395972) have been found to be less effective. chinesechemsoc.orgchinesechemsoc.org

| Solvent | Yield (%) of this compound |

| DMF | 68 |

| THF | 20 |

| CH₃OH | 40 |

| DCE | 55 |

| DMSO | 54 |

| Acetone | 53 |

| DMF/DMSO (1:1) | 72 |

Table illustrating the effect of solvent on the yield of this compound from the photocycloaddition of styrene. chinesechemsoc.orgchinesechemsoc.org

Functionalization and Derivatization Reactions of the Cyclobutane Core

The cyclobutane ring of this compound can be subjected to various chemical transformations, allowing for the synthesis of a range of derivatives.

Oxidation Pathways

The oxidation of this compound can lead to different products depending on the oxidizing agent and reaction conditions. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) under acidic conditions can lead to the oxidation of the phenyl groups, potentially yielding benzophenone (B1666685) derivatives. The use of chromium trioxide (CrO₃) under acidic conditions is known to generate carboxylic acids.

Reduction Methodologies

The phenyl groups of this compound can be reduced through catalytic hydrogenation. Using hydrogen gas (H₂) in the presence of a palladium (Pd) catalyst, or a strong reducing agent like lithium aluminum hydride (LiAlH₄), can reduce the aromatic phenyl rings to cyclohexyl rings. This reaction results in the formation of cis-1,2-dicyclohexylcyclobutane.

Electrophilic Aromatic Substitution on Phenyl Moieties

The phenyl groups of this compound are susceptible to electrophilic aromatic substitution (EAS), a fundamental class of reactions for functionalizing aromatic rings. The substituent already present on the benzene (B151609) ring—in this case, the cyclobutyl group—governs the rate and regioselectivity of the substitution.

The cyclobutyl group, as an alkyl substituent, is an activating group and an ortho, para-director. This means it donates electron density to the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles than benzene itself. The directing effect arises from the stabilization of the cationic intermediate, known as an arenium ion or sigma complex, that forms during the reaction. For ortho and para attack, a resonance structure can be drawn where the positive charge is placed on the carbon atom directly attached to the cyclobutyl group, which provides stabilization through induction.

Despite this electronic preference for both ortho and para positions, steric hindrance plays a significant role in determining the final product distribution. The bulky nature of the 1-phenylcyclobutyl substituent sterically hinders the ortho positions, making them less accessible to the incoming electrophile. Consequently, substitution is generally expected to occur preferentially at the para position.

Specific electrophilic aromatic substitution reactions, such as nitration and bromination, have been reported for this compound.

Nitration : Reaction with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) introduces a nitro (-NO₂) group onto the phenyl ring, yielding nitro-substituted analogs.

Bromination : In the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃), reaction with bromine (Br₂) results in the formation of mono- and di-brominated derivatives.

While these reactions are known to occur, detailed research findings quantifying the precise isomer ratios (para vs. ortho) and isolated yields for the electrophilic substitution of this compound are not extensively detailed in the reviewed scientific literature. A dynamic NMR study has been conducted on substituted cis-1,2-diphenylcyclobutane, which implies that such functionalized derivatives can be synthesized. acs.org

Investigation of Reactive Intermediates (e.g., Diradicals, Carbocations)

The mechanistic pathways of many reactions involving this compound are dictated by the formation of transient, high-energy species. Extensive investigations have focused on the roles of diradicals in thermal and photochemical processes and carbocations in polar, often photochemical, reactions.

Diradical Intermediates

The formation of a 1,4-diradical intermediate is a cornerstone of the thermal and photochemical chemistry of this compound. This intermediate lies on the reaction coordinate for both cis-trans isomerization and the retro-[2+2] cycloaddition (fragmentation) to styrene.

Thermal decomposition of cis-1,2-diphenylcyclobutane at temperatures of 200°C or higher leads to both its isomerization to the trans isomer and its cleavage into two molecules of styrene. The observation that both fragmentation and isomerization share an identical activation energy of 35.8 kcal/mol strongly supports the existence of a common 1,4-diradical intermediate.

Further evidence comes from the thermal decomposition of cis-3,6-diphenyl-3,4,5,6-tetrahydropyridazine. This compound eliminates nitrogen gas to exclusively generate the 1,4-diphenyl-1,4-butadiyl diradical, which subsequently partitions into styrene, cis-1,2-diphenylcyclobutane, and trans-1,2-diphenylcyclobutane. cdnsciencepub.com The product distribution from this reaction provides direct insight into the behavior of the diradical intermediate, as detailed in the table below.

| Temperature (°C) | Styrene (%) | cis-1,2-Diphenylcyclobutane (%) | trans-1,2-Diphenylcyclobutane (%) |

|---|---|---|---|

| 64-133 | 58-62 | 25-29 | 12-14 |

Computational studies using density functional theory (DFT) have corroborated these experimental findings. sandiego.eduresearchgate.net Calculations show that the dimerization of styrene proceeds through a stepwise mechanism involving a diradical intermediate. researchgate.net Furthermore, these models predict that the ring closure of this 1,4-diradical to form this compound is kinetically favored over other potential pathways. sandiego.eduresearchgate.net

Photochemical reactions also proceed via diradical intermediates. The irradiation of cis-1,2-diphenylcyclobutane in the presence of aromatic nitrile sensitizers, such as 1,4-dicyanonaphthalene, leads to ring-opening to styrene and isomerization to the trans isomer. In some cases, intramolecular hydrogen transfer within the diradical intermediate can also lead to the formation of 1-phenyltetralin.

Carbocation Intermediates

While diradicals dominate thermal pathways, carbocation intermediates are key players in certain polar reactions, particularly photochemical processes in protic solvents. A definitive study on the photochemistry of the related compound 1,2-diphenylcyclobutene in methanol provides clear evidence for a carbocationic mechanism. oup.com

Irradiation of 1,2-diphenylcyclobutene in methanol results in the formation of cis-1,2-diphenyl-1-methoxycyclobutane. The proposed mechanism involves the formation of a 1,2-diphenylcyclobutyl cation intermediate after the interaction of the excited alkene with the solvent. This carbocation is then attacked by the methanol nucleophile. The exclusive formation of the cis product is rationalized by the preferential attack of the nucleophile from the less sterically hindered side of the planar carbocation intermediate. oup.com A labeling study using deuterated water further confirmed that a polar addition mechanism was operative. oup.com

The table below summarizes the products formed during the photolysis of 1,2-diphenylcyclobutene in various protic solvents, all consistent with a carbocation intermediate pathway. oup.com

| Solvent | Cyclobutane Product | Cyclopropane Product |

|---|---|---|

| Methanol | 1,2-Diphenyl-1-methoxycyclobutane | 1-(α-Methoxybenzyl)-1-phenylcyclopropane |

| Acetic Acid | 1-Acetoxy-1,2-diphenylcyclobutane | α-(1-Phenylcyclopropyl)benzyl Acetate |

| Water/Dioxane | 1,2-Diphenylcyclobutanol | α-(1-Phenylcyclopropyl)phenylmethanol |

Although direct studies on the solvolysis of this compound derivatives are less common, the behavior of related cyclobutyl systems strongly suggests that such reactions would proceed through carbocation intermediates, which are often subject to rearrangement. rsc.org The formation of these cationic species represents an important mechanistic pathway that complements the diradical chemistry of the this compound framework.

Advanced Spectroscopic and Crystallographic Techniques for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the detailed structure of 1,2-diphenylcyclobutane in solution. Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, a complete assignment of all proton (¹H) and carbon (¹³C) signals can be achieved, providing critical insights into the molecule's connectivity and stereochemistry.

The ¹H NMR spectrum of this compound provides initial, crucial information about its isomeric form. For the trans isomer, the phenyl protons typically resonate in the aromatic region, while the cyclobutane (B1203170) protons appear as multiplets at higher field. In contrast, the cis isomer exhibits different chemical shifts for its cyclobutane protons due to the different magnetic environments of the axial and equatorial positions. researchgate.net For instance, the α-protons of trans-1,2-diphenylcyclobutane (B1247397) are more shielded compared to the cis isomer. lookchem.com

A full spectral assignment for both cis and trans isomers has been achieved using high-field NMR, such as at 600 MHz. researchgate.netresearchgate.net These studies allow for the precise determination of chemical shifts for all protons.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ) for trans-1,2-Diphenylcyclobutane

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Phenyl-H | 7.2-7.4 | 126.0 - 142.0 |

| Cyclobutane-CH | 3.5-4.0 | ~45.0 |

| Cyclobutane-CH₂ | 2.0-2.8 | ~25.0 |

Note: Values are approximate and can vary based on solvent and experimental conditions.

The ¹³C NMR spectrum complements the ¹H data, with characteristic signals for the phenyl carbons and the aliphatic carbons of the cyclobutane ring. The number of unique carbon signals can help to confirm the symmetry of the isomer being studied.

Two-dimensional NMR techniques are essential for unambiguously assigning the complex spectra of this compound and determining its stereochemistry.

COSY (Correlation Spectroscopy) : This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. creative-biostructure.comlibretexts.org In this compound, COSY spectra reveal the connectivity between the methine and methylene (B1212753) protons of the cyclobutane ring. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates proton signals with their directly attached carbon atoms. creative-biostructure.com This is crucial for assigning the ¹³C signals based on the already assigned ¹H signals. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY is a powerful tool for determining stereochemistry as it identifies protons that are close in space, regardless of whether they are bonded. libretexts.org In the case of this compound, NOESY can distinguish between cis and trans isomers by revealing through-space interactions between the phenyl and cyclobutane protons. acs.org For the cis isomer, NOE correlations can be observed between the pseudo-axial and pseudo-equatorial phenyl groups. researchgate.net

The analysis of vicinal coupling constants (³J) between protons on adjacent carbons in the cyclobutane ring provides quantitative information about the dihedral angles between these protons. libretexts.org This, in turn, allows for the determination of the ring's conformation. The magnitude of ³J is related to the dihedral angle through the Karplus equation.

For trans-1,2-diphenylcyclobutane, the observed coupling constants are consistent with a rigid conformation where the two phenyl groups occupy diequatorial positions. researchgate.net In contrast, the coupling constants for the cis isomer suggest a dynamic equilibrium, with the ring flipping between two conformations where one phenyl group is pseudo-equatorial and the other is pseudo-axial. researchgate.net A detailed analysis using ¹H NMR homodecoupling has been used to obtain all JHH coupling constants for both isomers. researchgate.net

Dynamic NMR (DNMR) spectroscopy is used to study the rates of conformational changes in molecules. montana.edu For cis-1,2-diphenylcyclobutane (B1211721), DNMR studies have been employed to investigate the restricted rotation of the phenyl groups. cdnsciencepub.comexlibrisgroup.com By analyzing the changes in the NMR lineshape as a function of temperature, it is possible to determine the energy barriers for these rotational processes. montana.edu This provides insight into the steric hindrance and conformational flexibility of the molecule. The cis isomer is known to fluctuate between two equivalent conformations. researchgate.net

Analysis of Coupling Constants (J-values) for Dihedral Angle Determination

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides precise information about the three-dimensional structure of this compound in the solid state, including bond lengths, bond angles, and the conformation of the cyclobutane ring. This technique has been instrumental in confirming the stereochemistry of various substituted diarylcyclobutanes. oup.com

The crystal structure of this compound derivatives reveals how the molecules pack in the solid state and the nature of the intermolecular interactions that hold them together. oup.com Studies on related compounds, such as 1,2,3,4-tetraphenylcyclobutane, show that the cyclobutane ring can be planar. acs.org In other cases, dispersion interactions and hydrogen bonding networks can play a crucial role in the stabilization of the crystal structure. For example, in co-crystals, halogen bonding and π-π stacking interactions have been observed. researchgate.net The analysis of crystal packing provides valuable information about non-covalent interactions that can influence the physical properties of the material.

Precise Bond Lengths, Bond Angles, and Dihedral Angles

X-ray crystallography is the definitive method for determining the precise spatial arrangement of atoms in a crystalline solid. Studies on derivatives of this compound provide critical data on the geometry of the strained four-membered ring.

Detailed crystallographic analysis of α-truxillic acid (2c,4t-diphenylcyclobutane-1r,3t-dicarboxylic acid), a derivative of trans-1,2-diphenylcyclobutane, reveals a puckered cyclobutane ring with significant bond strain. oup.com The bond lengths and angles deviate from those of a typical alkane chain. For instance, in two different clathrates (inclusion compounds with methanol (B129727) and dimethylacetamide), the C1-C2 bond lengths in the cyclobutane ring are reported as 1.581(3) Å and 1.571(4) Å, respectively. oup.com The internal angles of the cyclobutane ring are also distorted, with values such as 89.4(2)° and 90.6(2)°, highlighting the ring strain inherent in the cyclobutane system. oup.com

The orientation of the phenyl substituents relative to the cyclobutane ring is defined by dihedral angles. In the α-truxillic acid-methanol clathrate, the dihedral angle between the plane of the cyclobutane ring and the phenyl rings is 76.9(1)°. oup.com This type of precise data is crucial for understanding the steric and electronic interactions that govern the molecule's properties.

| Parameter | Value (1·2MeOH) | Value (1·2DMA) | Description |

|---|---|---|---|

| C(1)–C(2) Bond Length | 1.581(3) Å | 1.571(4) Å | Bond length between substituted carbons in the cyclobutane ring. |

| C(1)–C(2) Bond Length | 1.551(1) Å | 1.539(4) Å | Bond length involving an unsubstituted carbon in the cyclobutane ring. |

| ∠C(1)–C(2)–C(1) Bond Angle | 89.4(2)° | 89.8(2)° | Internal angle of the cyclobutane ring. |

| ∠C(2)–C(1)–C(2*) Bond Angle | 90.6(2)° | 90.7(2)° | Internal angle of the cyclobutane ring. |

| Cyclobutane/Phenyl Dihedral Angle | 76.9(1)° | 82.8(1)° | Angle between the least-squares planes of the cyclobutane and phenyl rings. |

Polymorphism Studies of this compound Isomers

Polymorphism, the ability of a compound to crystallize in multiple distinct crystal structures, is a critical area of study in materials science and pharmaceuticals. The phenomenon is common in molecules with conformational flexibility, such as those containing cyclobutane rings. Different polymorphs of a substance can exhibit varied physical properties, including solubility, melting point, and stability.

While specific polymorphism studies focused solely on the parent this compound isomers are not extensively documented in the surveyed literature, research on closely related analogues like trans-cyclobutane-1,2-dicarboxylic acid demonstrates the importance of this phenomenon. For such compounds, techniques like X-ray diffraction (XRD) and differential scanning calorimetry (DSC) are essential for identifying and characterizing different crystalline phases. Vibrational spectroscopy (IR and Raman) is also a powerful tool, as the spectra of different polymorphs can show changes in band frequencies, intensities, and splitting patterns due to distinct molecular interactions within the crystal lattice. americanpharmaceuticalreview.com Given the conformational options available to the this compound isomers, particularly the ring puckering and phenyl group rotations, the potential for polymorphism exists and warrants further investigation.

Vibrational Spectroscopy (Infrared and Raman) for Conformational Probes

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful probe for the conformational analysis of molecules. These methods detect the characteristic vibrations of molecular bonds and functional groups, which are sensitive to the molecule's conformation.

Studies on cyclobutane derivatives show that their spectra are interpreted based on a puckered ring model. researchgate.net For this compound, the relative orientation of the two phenyl groups defines the conformation. Spectroscopic and NMR studies have elucidated the conformational preferences of the isomers. The trans isomer is understood to be relatively rigid, strongly preferring a conformation where the two phenyl groups are in pseudo-diequatorial positions. researchgate.net In contrast, the cis isomer is more flexible, undergoing a rapid ring-flipping motion between two equivalent conformations, where one phenyl group is pseudo-axial and the other is pseudo-equatorial. researchgate.net

The IR and Raman spectra provide the experimental data to support these models. For example, the infrared spectra of the cis and trans isomers have been used to confirm their identity against reference samples. lookchem.com The number of observed bands, their frequencies, and their intensities in the IR and Raman spectra can be correlated with the symmetry of the dominant conformation. For instance, molecules with a center of symmetry exhibit mutually exclusive IR and Raman activities for certain modes, a principle that can help distinguish between different conformations.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight of a compound and elucidating its structure through the analysis of its fragmentation patterns. For this compound, the molecular weight is 208.3 g/mol , corresponding to its molecular formula C₁₆H₁₆.

The most significant fragmentation pathway for this compound upon ionization in a mass spectrometer is a retro-[2+2] cycloaddition reaction. This process involves the cleavage of the strained cyclobutane ring, leading to the formation of two styrene (B11656) molecules. ru.nl Styrene has a molecular weight of 104.15 g/mol , and its molecular ion (C₈H₈⁺˙) is therefore observed as a prominent peak at a mass-to-charge ratio (m/z) of 104.

Analysis of Gas Chromatography-Mass Spectrometry (GC-MS) data from the NIST spectral library confirms this behavior. The mass spectrum for this compound is characterized by a very strong peak at m/z 104. nih.gov Other significant peaks are observed at m/z 103 (resulting from the loss of a hydrogen atom from the styrene ion) and m/z 78 (corresponding to the benzene (B151609) ring, C₆H₆⁺˙). nih.govnih.gov The molecular ion peak (M⁺) at m/z 208 is often weak or absent, which is typical for molecules that undergo facile fragmentation.

| m/z Value | Proposed Fragment | Significance |

|---|---|---|

| 208 | [C₁₆H₁₆]⁺˙ | Molecular Ion (M⁺) |

| 104 | [C₈H₈]⁺˙ | Styrene ion; typically the base peak resulting from retro-[2+2] cycloaddition. |

| 103 | [C₈H₇]⁺ | Loss of H from styrene ion. |

| 78 | [C₆H₆]⁺˙ | Benzene ion. |

| 77 | [C₆H₅]⁺ | Phenyl cation. |

Theoretical and Computational Chemistry Studies of 1,2 Diphenylcyclobutane

Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the electronic properties of 1,2-diphenylcyclobutane. These methods solve approximations of the Schrödinger equation to determine the molecule's electronic structure and associated properties. DFT functionals such as B3LYP are commonly employed for these systems, often paired with basis sets like 6-31G* for geometry optimizations and frequency calculations. sandiego.edu For more complex phenomena like photocatalysis, calculations may involve restricted open-shell DFT (ROHF-DFT) with larger basis sets like 6-31G(p,d)++. uni-regensburg.de

Geometry optimization procedures are used to find the minimum energy structures of the cis and trans isomers of this compound. These calculations reveal the most stable three-dimensional arrangement of atoms and provide key geometric parameters such as bond lengths, bond angles, and dihedral angles.

Energetic comparisons consistently show that the trans isomer is thermodynamically more stable than the cis isomer. This increased stability is attributed to the greater steric strain in the cis isomer, where the two bulky phenyl groups are on the same side of the cyclobutane (B1203170) ring. The thermal dimerization of styrene (B11656) at elevated temperatures preferentially yields the trans isomer, which is consistent with it being the more thermodynamically stable product. Experimental studies on the thermal isomerization of cis-1,2-diphenylcyclobutane (B1211721) show it converts to the trans isomer at temperatures of 200°C, further supporting the higher stability of the trans configuration. nih.govpnas.org Computational tools like DFT can predict this thermodynamic stability by calculating and comparing the total electronic energies of the optimized geometries for each isomer.

| Isomer | Relative Energy (kcal/mol) | Key Steric Interaction | Experimental Observation |

|---|---|---|---|

| trans-1,2-Diphenylcyclobutane (B1247397) | 0 (Reference) | Minimal (Pseudo-diequatorial Phenyls) | Thermodynamically favored product at high temp. |

| cis-1,2-Diphenylcyclobutane | > 0 | Significant (Syn-axial Phenyls) | Isomerizes to trans form upon heating. nih.gov |

Frontier Molecular Orbital (FMO) theory is a powerful conceptual tool used to predict the reactivity of molecules. By analyzing the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), chemists can identify the likely sites for nucleophilic and electrophilic attack. DFT calculations are well-suited for determining the energies and spatial distributions of these orbitals.

In the context of the formation of this compound from styrene, FMO calculations can be applied to the Diels-Alder dimerization pathway. kpi.ua The interaction between the HOMO of one styrene molecule (the diene) and the LUMO of another (the dienophile) governs the reaction's feasibility and regioselectivity. kpi.ua Computational chemistry allows for the visualization of these orbitals, showing how their shapes and phases dictate the preferred orientation of the reacting molecules, leading to the formation of the cyclobutane ring. acs.org

Geometry Optimization and Energetic Comparisons of Isomers

Molecular Dynamics Simulations for Conformational Flexibility

While quantum chemical calculations are excellent for static structures, molecular dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. MD simulations model the atomic motions of the system by solving Newton's equations of motion, allowing researchers to observe conformational changes, such as ring puckering and substituent rotations.

For this compound, MD simulations can be used to explore the flexibility of the four-membered ring and the rotational freedom of the two phenyl groups. Experimental NMR studies have shown a distinct difference in the flexibility of the two isomers. The trans isomer is found to be conformationally rigid, with the phenyl groups locked in a pseudo-diequatorial arrangement. researchgate.net In contrast, the cis isomer is flexible and rapidly fluctuates between two equivalent puckered conformations, where one phenyl group is pseudo-axial and the other is pseudo-equatorial. researchgate.net MD simulations can model this ring-flipping process in the cis isomer and quantify the energy barriers associated with these conformational changes, providing a dynamic picture that supports the time-averaged data from NMR experiments.

Transition State Modeling and Reaction Pathway Calculations

Understanding chemical reactions requires characterizing the transition states that connect reactants and products. Computational chemistry is an indispensable tool for locating these high-energy structures and calculating the activation energy of a reaction.

The formation of this compound from styrene is believed to proceed through a non-concerted, stepwise pathway involving a 1,4-diphenyl-1,4-butadiyl diradical intermediate. sandiego.edu Computational studies using DFT methods (like B3LYP and BPW91) have been performed to model this pathway. sandiego.edu After the initial formation of the diradical, it can undergo ring closure to form either the cis or trans isomer of this compound. sandiego.edu Theorists can model the transition states for these ring-closure steps. sandiego.edu

Experimental data provides a critical benchmark for these calculations. The thermal decomposition of cis-1,2-diphenylcyclobutane to styrene and its isomerization to the trans isomer both occur with an experimental activation energy (Ea) of 35.8 kcal/mol. nih.govpnas.org Computational models aim to reproduce this barrier. For the related styrene dimerization, DFT calculations have been used to compute the activation enthalpies for the ring closure of the diradical intermediate to form this compound (DCB). sandiego.edu

| Transition State | Computational Method | Calculated ΔH‡ (kcal/mol) |

|---|---|---|

| TS for trans-DCB formation | B3LYP | 8.1 |

| TS for cis-DCB formation | B3LYP | 9.4 |

| TS for trans-DCB formation | BPW91 | 6.6 |

| TS for cis-DCB formation | BPW91 | 7.7 |

Data sourced from computational studies on styrene dimerization. sandiego.edu

Correlation of Computational Data with Experimental Spectroscopic Parameters

A key validation of theoretical models is their ability to reproduce experimental data. For this compound, NMR spectroscopy provides a wealth of structural information that can be correlated with computational results. High-resolution NMR experiments can determine the chemical shifts and, crucially, the scalar coupling constants (J-couplings) between protons. researchgate.net

A detailed NMR study of both cis- and trans-1,2-diphenylcyclobutane allowed for the full assignment of all JHH coupling constants. researchgate.net These experimental values were then compared to theoretical values derived from the geometric parameters of the cyclobutane ring. Using the internal and dihedral angles obtained from theoretical models, vicinal coupling constants can be estimated using established relationships like the Barfield–Smith equations. researchgate.net The excellent agreement between the calculated and experimental coupling constants confirms the predicted conformations: a rigid pseudo-diequatorial arrangement for the trans isomer and a flexible, flipping conformation for the cis isomer. researchgate.net Furthermore, the shielding effect of the phenyl substituents, which influences the proton chemical shifts, was found to be in agreement with the proposed structures, with the methine protons (H-1/2) in the trans isomer being significantly more shielded (by 0.44 ppm) than in the cis isomer. researchgate.net

Investigation of Ring Strain and Steric Interactions via Computational Metrics

The cyclobutane ring is characterized by significant ring strain due to its deviation from the ideal tetrahedral bond angle of 109.5° to approximately 90°. This inherent strain is a major contributor to the reactivity of cyclobutane derivatives, particularly in ring-opening reactions.

Advanced Applications in Materials Science and Supramolecular Chemistry Academic Research

Role as a Monomer or Building Block in Polymer Precursors

The strained four-membered ring of cyclobutane (B1203170) derivatives, including 1,2-diphenylcyclobutane, is key to their application in polymer science, particularly in the development of thermally recyclable and degradable polymers. The thermal cleavage of the cyclobutane ring via a retro-[2+2] cycloaddition reaction allows for the controlled degradation of polymers into their constituent monomers, which can then be recovered and repolymerized.

Research has demonstrated that cyclobutanedicarboxylic acids (CBDAs), which can be derived from precursors like cinnamic acid, are promising building blocks for both thermoplastics and thermosets. rsc.org For instance, a thermoset created from cis-3,4-diphenylcyclobutane-1,2-dicarboxylic acid and glycerol (B35011) exhibits thermal degradability. rsc.orgrsc.org Upon heating to approximately 300°C, the cyclobutane ring within the polymer backbone splits, breaking the polymer down into its starting materials, which can then be recovered and reused. rsc.orgrsc.orgresearchgate.net This process offers a closed-loop chemical recycling solution for thermoset plastics, which are notoriously difficult to recycle. rsc.org

The thermal fragmentation of cis-1,2-diphenylcyclobutane (B1211721) to regenerate styrene (B11656) monomers occurs at temperatures of 200°C and above, proceeding through a diradical intermediate. This characteristic thermal instability is a desirable property for creating materials designed for disassembly.

Integration into Supramolecular Architectures and Networks

The rigid and well-defined geometry of the this compound scaffold makes it an excellent component for the construction of complex supramolecular architectures and networks through crystal engineering.

Design of Molecular Co-crystals through Non-Covalent Interactions (e.g., Halogen Bonding)

Halogen bonding, a non-covalent interaction between a halogen atom and a nucleophilic site, has been effectively utilized to guide the self-assembly of cyclobutane derivatives into extended networks. mdpi.comacs.org In this context, functionalized this compound derivatives act as nodes or linkers within the network.

For example, researchers have synthesized co-crystals using regioisomers of pyridyl- and phenyl-substituted cyclobutanes and a halogen-bond donor, 1,4-diiodoperchlorobenzene. mdpi.com The resulting networks are held together by I⋯N halogen bonds. mdpi.com The topology of these networks can be precisely controlled by altering the position of the halogen-bond accepting pyridyl groups on the cyclobutane ring. mdpi.com A derivative with 1,2-disposed pyridyl groups forms a one-dimensional zigzag chain due to the acute angle between the pyridyl groups. mdpi.com

Further studies have shown that by using a halogen-bond donor with iodine atoms in the ortho position, such as 1,2-diiodoperchlorobenzene, a zigzag topology can be induced in the resulting co-crystal. iucr.orgnih.goviucr.org These chains can further interact through other non-covalent forces, such as Cl⋯π interactions, to form two-dimensional sheets. iucr.orgnih.goviucr.org

Cyclobutane Derivatives as Components in Crystal Engineering